molecular formula C16H20ClPSSn B14375815 {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 90127-45-0

{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B14375815
CAS No.: 90127-45-0
M. Wt: 429.5 g/mol
InChI Key: MTLRGXPSHPUGAN-UHFFFAOYSA-M
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Description

{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organometallic compound that features a unique combination of tin, sulfur, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine sulfide with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often facilitated by the use of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation and Reduction: The tin and phosphorus atoms can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille or Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium or Grignard reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions typically involve low to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Medicine: Research is ongoing into the use of organotin compounds in anticancer and antimicrobial therapies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its ability to participate in various chemical reactions due to the presence of reactive tin, sulfur, and phosphorus atoms. These atoms can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • {2-[Bromo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
  • {2-[Iodo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
  • {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-arsane

Uniqueness

What sets {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its specific combination of tin, sulfur, and phosphorus atoms, which imparts unique reactivity and potential applications. The presence of the chloro group also allows for further functionalization, making it a versatile reagent in synthetic chemistry.

Properties

CAS No.

90127-45-0

Molecular Formula

C16H20ClPSSn

Molecular Weight

429.5 g/mol

IUPAC Name

2-[chloro(dimethyl)stannyl]ethyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H14PS.2CH3.ClH.Sn/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1

InChI Key

MTLRGXPSHPUGAN-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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